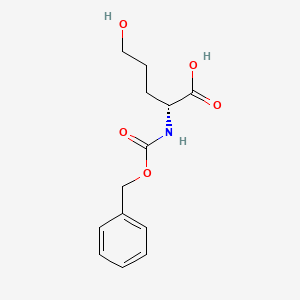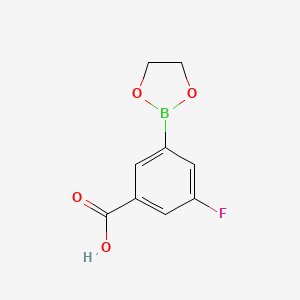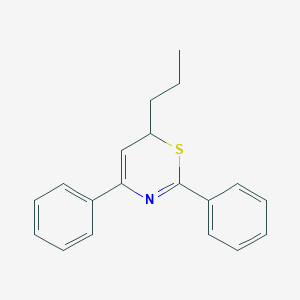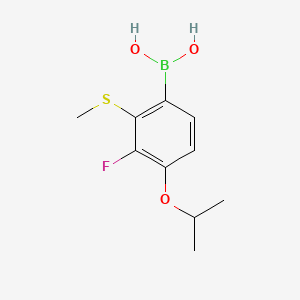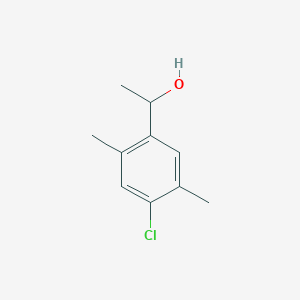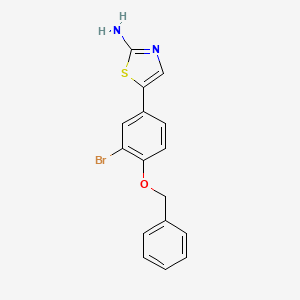
1,3-Dibromo-5-(4-methoxybenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12Br2O and a molecular weight of 356.06 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxybenzyl group attached to a benzene ring. It is commonly used in organic synthesis and research laboratories as an intermediate for the preparation of various aromatic derivatives .
Preparation Methods
1,3-Dibromo-5-(4-methoxybenzyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of p-bromobenzyl bromide with p-methoxybenzylmagnesium bromide under appropriate conditions . This reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dibromo-5-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzene derivatives .
Scientific Research Applications
1,3-Dibromo-5-(4-methoxybenzyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(4-methoxybenzyl)benzene involves its interaction with molecular targets through its bromine atoms and methoxybenzyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxybenzyl group can undergo oxidation or reduction reactions . These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
1,3-Dibromo-5-(4-methoxybenzyl)benzene can be compared with other similar compounds, such as:
1,3-Dibromo-5-(4-methoxyphenyl)benzene: This compound has a similar structure but lacks the methylene group between the benzene rings.
1,3-Dibromo-5-(4-methoxybenzyl)oxybenzene: This compound has an additional oxygen atom connecting the benzene rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a methoxybenzyl group, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C14H12Br2O |
|---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
1,3-dibromo-5-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Br2O/c1-17-14-4-2-10(3-5-14)6-11-7-12(15)9-13(16)8-11/h2-5,7-9H,6H2,1H3 |
InChI Key |
LJPMNUGIRMLLCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)

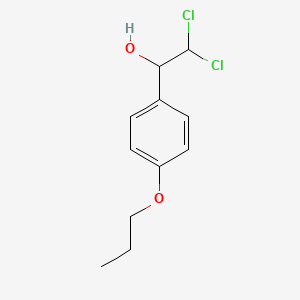
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
